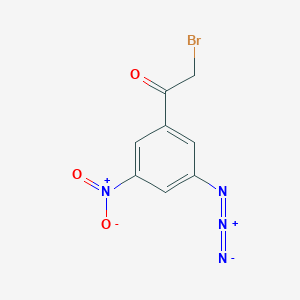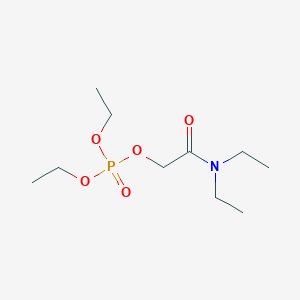
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorobutyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
准备方法
The synthesis of 1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of indole-2-carboxylic acid with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学研究应用
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chlorobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
1-(4-Chlorobutyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position, which can influence its reactivity and biological activity.
1-(4-Chlorobutyl)-1H-indole-2-carboxamide: The carboxamide group can alter the compound’s hydrogen bonding capabilities and solubility.
1-(4-Chlorobutyl)-1H-indole-2-methanol:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological effects compared to other indole derivatives.
属性
CAS 编号 |
61205-68-3 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC 名称 |
1-(4-chlorobutyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO2/c14-7-3-4-8-15-11-6-2-1-5-10(11)9-12(15)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
InChI 键 |
HPRBXJOWFMECHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

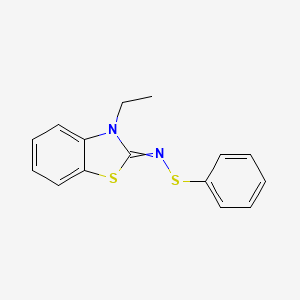
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
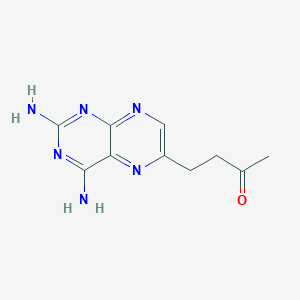


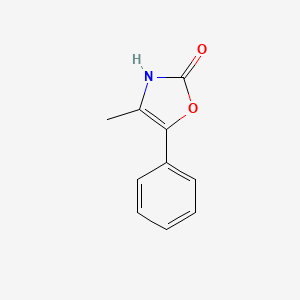
![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)
